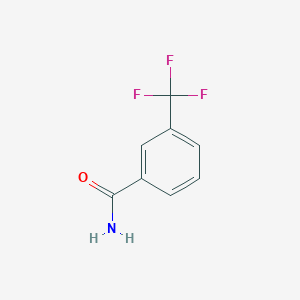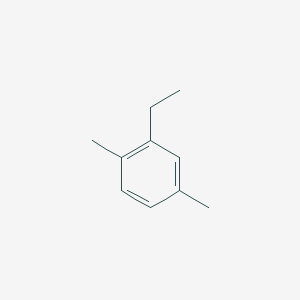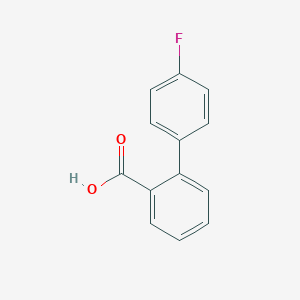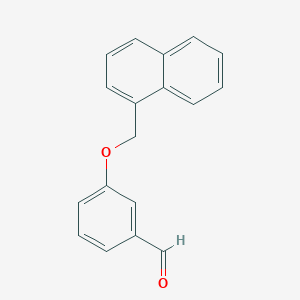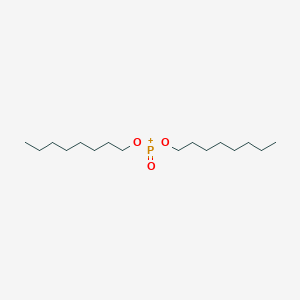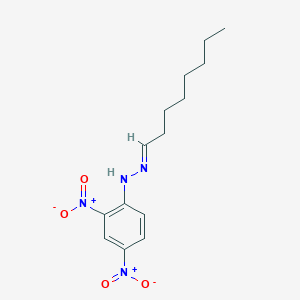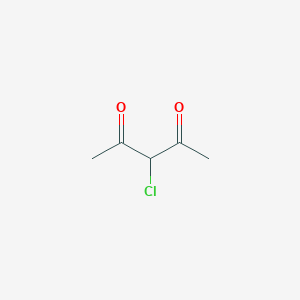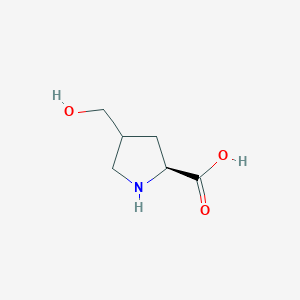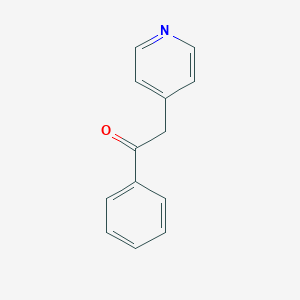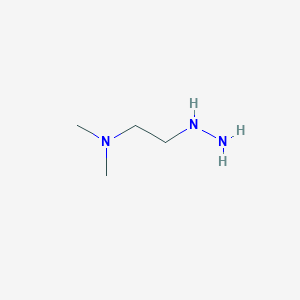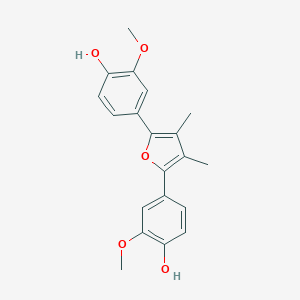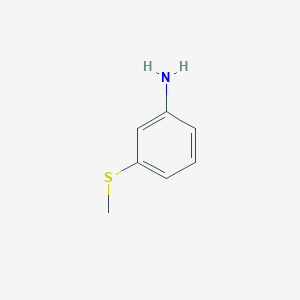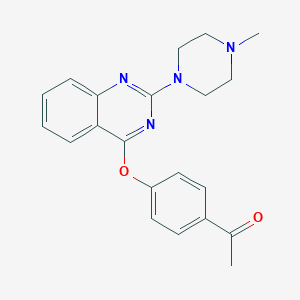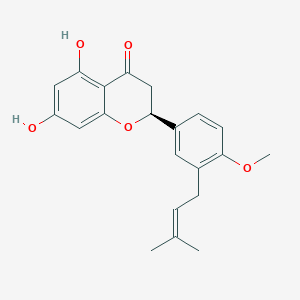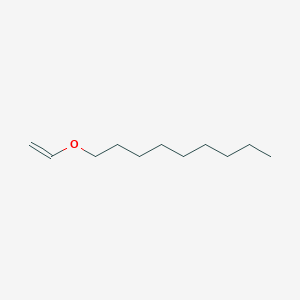
Nonane, 1-(ethenyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonane, 1-(ethenyloxy)-, also known as 1-ethenyloxy-nonane, is a chemical compound that is widely used in scientific research. It is a colorless liquid with a molecular formula of C11H22O and a molecular weight of 170.29 g/mol. Nonane, 1-(ethenyloxy)- is a versatile compound that has many applications in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of nonane, 1-(ethenyloxy)- is not well understood. However, it is believed to act as a surfactant and may have membrane-disrupting properties. It has been shown to have antimicrobial activity and may also have potential as an antitumor agent.
Effets Biochimiques Et Physiologiques
Nonane, 1-(ethenyloxy)- has been shown to have a range of biochemical and physiological effects. It has been shown to have antimicrobial activity against a range of bacteria and fungi. It has also been shown to have anti-inflammatory properties and may have potential as an anti-inflammatory agent. Nonane, 1-(ethenyloxy)- has also been studied for its potential use as a drug delivery agent.
Avantages Et Limitations Des Expériences En Laboratoire
Nonane, 1-(ethenyloxy)- has several advantages for use in lab experiments. It is a readily available and inexpensive compound that can be easily synthesized. It has a high purity and is stable under a range of conditions. However, it also has some limitations. It is highly flammable and may pose a fire hazard. It is also toxic and may pose a health hazard if not handled properly.
Orientations Futures
Nonane, 1-(ethenyloxy)- has many potential future directions for research. It may be studied further for its potential use as a drug delivery agent. It may also be studied for its potential use in the development of new antimicrobial agents. Nonane, 1-(ethenyloxy)- may also be studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease. Further research is needed to fully understand the potential applications of nonane, 1-(ethenyloxy)- in scientific research.
Méthodes De Synthèse
Nonane, 1-(ethenyloxy)- can be synthesized through a simple reaction between 1-bromo-nonane and sodium ethoxide in anhydrous ethanol. The reaction takes place at room temperature and yields a high purity product. The synthesis of nonane, 1-(ethenyloxy)- is a well-established method and has been used in many research studies.
Applications De Recherche Scientifique
Nonane, 1-(ethenyloxy)- has many applications in scientific research. It is commonly used as a building block in the synthesis of various organic compounds. It has been used in the synthesis of surfactants, polymers, and other organic compounds. Nonane, 1-(ethenyloxy)- is also used in the development of new drugs and pharmaceuticals. It has been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease.
Propriétés
Numéro CAS |
10160-48-2 |
|---|---|
Nom du produit |
Nonane, 1-(ethenyloxy)- |
Formule moléculaire |
C11H22O |
Poids moléculaire |
170.29 g/mol |
Nom IUPAC |
1-ethenoxynonane |
InChI |
InChI=1S/C11H22O/c1-3-5-6-7-8-9-10-11-12-4-2/h4H,2-3,5-11H2,1H3 |
Clé InChI |
MIMKRVLJPMYKID-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCOC=C |
SMILES canonique |
CCCCCCCCCOC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



